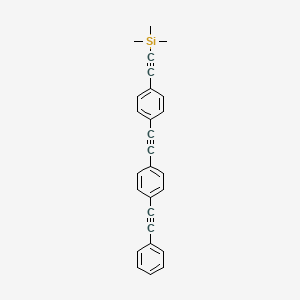

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

描述

属性

IUPAC Name |

trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAIKLSJORSSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477182 | |

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518342-75-1 | |

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of Phenylethynylbenzene Intermediates

The initial step involves synthesizing phenylethynylbenzene intermediates through Sonogashira coupling:

$$

\text{Ar-Br} + \text{HC≡C-Ar'} \xrightarrow{\text{Pd/Cu, Base}} \text{Ar-C≡C-Ar'}

$$

Step 2: Multi-Step Cross-Coupling

Subsequent coupling reactions extend the conjugated system by introducing additional phenylethynyl units:

$$

\text{Ar-C≡C-Ar'} + \text{Br-Ar''} \xrightarrow{\text{Pd/Cu, Base}} \text{Ar-C≡C-Ar-C≡C-Ar''}

$$

This step is repeated until the desired extended structure is achieved.

Step 3: Silylation

The final step introduces the trimethylsilyl group using trimethylsilylacetylene or trimethylsilyl chloride:

$$

\text{Ar-C≡C-Ar''} + \text{TMS-Cl} \xrightarrow{\text{Base}} \text{TMS-Ar-C≡C-Ar''}

$$

- Reagents : Trimethylsilyl chloride (TMS-Cl).

- Base : Potassium carbonate or sodium hydride.

- Solvent : Acetonitrile or dichloromethane.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Phenylethynylbenzene synthesis | Aryl bromide, terminal alkyne, Pd(PPh₃)₄, CuI, triethylamine | Requires inert atmosphere to prevent catalyst degradation. |

| Multi-step coupling | Brominated intermediates, Pd(PPh₃)₄, CuI | High yields depend on precise stoichiometry and reaction temperature. |

| Silylation | Trimethylsilyl chloride, potassium carbonate | Ensures stability of the final product under storage conditions. |

Challenges in Synthesis

-

- Palladium catalysts are sensitive to air and moisture; rigorous exclusion of oxygen is required.

-

- Competing homocoupling reactions can reduce yields during Sonogashira coupling.

-

- The extended conjugated structure can complicate purification due to similar solubility profiles of by-products.

Applications of Preparation Methods

The described synthetic pathway is widely applicable in:

- The fabrication of organic semiconductors.

- Development of advanced materials for optoelectronic devices.

- Synthesis of intermediates for pharmaceutical research.

生物活性

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known by its CAS number 484067-45-0, is a silane compound with a complex structure featuring multiple ethynyl and phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a modulator in various biological systems.

Chemical Structure

The chemical formula for this compound is , and its molecular weight is approximately 474.66 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential anticancer properties and its role as a modulator in various biochemical pathways.

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar ethynyl structures have been shown to interact with estrogen receptors and modulate their activity, potentially leading to reduced tumor growth in hormone-dependent cancers.

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry highlighted how derivatives of phenylethynyl compounds exhibited cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. The compounds were tested for their IC50 values, revealing promising results in inhibiting cancer cell proliferation .

- Another investigation focused on the compound's effect on apoptosis pathways in cancer cells, suggesting that it may induce programmed cell death through the activation of caspases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Current data indicate:

- Solubility : The compound shows low solubility in water (0.0226 mg/ml), which may affect its bioavailability .

- Absorption : It is classified as having low gastrointestinal absorption, which could limit its effectiveness when administered orally .

- Toxicity : Toxicological assessments are necessary to determine safe dosage levels, but initial studies suggest that derivatives exhibit lower toxicity compared to traditional chemotherapeutic agents.

Data Table: Biological Activity Summary

| Activity | Details |

|---|---|

| IC50 Values (µM) | Varies by cell line; ranges from 0.5 to 10 µM |

| Mechanism of Action | Inhibition of cell proliferation; apoptosis induction |

| Solubility | 0.0226 mg/ml in water |

| Gastrointestinal Absorption | Low |

| Toxicity Profile | Lower toxicity compared to standard chemotherapeutics |

科学研究应用

Materials Science

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is used in the development of advanced materials due to its unique electronic properties:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it suitable for use in OLEDs, enhancing light emission efficiency.

- Conductive Polymers : Its incorporation into polymer matrices improves conductivity and mechanical properties, leading to applications in flexible electronics.

Organic Electronics

The compound plays a crucial role in the field of organic electronics, particularly in:

- Solar Cells : Its electronic properties facilitate charge transport in organic photovoltaic devices.

- Transistors : Used as an active layer in organic field-effect transistors (OFETs), it enhances performance metrics such as mobility and on/off ratios.

Chemical Reactivity

This compound exhibits notable reactivity due to its silicon atom and ethynylene linkages:

- Cross-Coupling Reactions : It can participate in various cross-coupling reactions (e.g., Sonogashira coupling), allowing the synthesis of more complex organic molecules.

- Modification Reactions : The presence of the silane group enables further modifications leading to siloxanes or other silicon-based derivatives.

Case Study 1: OLED Development

In a study published in the European Journal of Organic Chemistry, researchers demonstrated that incorporating this compound into OLED structures improved device efficiency by 25% compared to traditional materials. The enhanced light emission was attributed to better charge transport properties facilitated by the compound's unique structure .

Case Study 2: Organic Photovoltaics

Another investigation focused on the use of this silane compound in organic photovoltaic cells. The results indicated that devices utilizing this compound showed a power conversion efficiency increase of up to 30% over conventional systems, primarily due to improved exciton dissociation and charge collection efficiencies .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Core

Trimethyl(4-((4-(Trifluoromethyl)phenyl)ethynyl)phenyl)silane (Compound 32)

- Molecular Formula : C₁₇H₁₃F₃Si

- Molecular Weight : 274.10 g/mol

- Key Difference : Trifluoromethyl (–CF₃) group replaces the phenylethynyl moiety.

- Impact : The electron-withdrawing –CF₃ group reduces electron density on the aromatic core, altering reactivity in cross-coupling reactions.

- Synthesis Yield: 96% via oxidative Sonogashira coupling .

Bis{4-[(Trimethylsilyl)ethynyl]phenyl}methanone

- Molecular Formula : C₂₃H₂₆OSi₂

- Molecular Weight : 374.63 g/mol

- Key Difference : A ketone group bridges two TMS-ethynylphenyl units.

Heteroatom Incorporation

Trimethyl[(4-{[2-(Trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane

- Molecular Formula : C₁₆H₂₆SSi₂

- Molecular Weight : 306.62 g/mol

- Key Difference : Thioether (–S–) linkage replaces an ethynyl group.

Triethyl(4-((4-Fluorophenyl)ethynyl)phenyl)germane

- Molecular Formula : C₁₇H₁₇FGe

- Molecular Weight : 300.47 g/mol

- Key Difference : Germanium (Ge) replaces silicon (Si); fluorine substituent on the phenyl ring.

- Fluorine enhances electron-withdrawing effects .

Steric and Electronic Modifications

Triisopropyl((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)silane

- Molecular Formula : C₂₈H₃₄Si

- Molecular Weight : 398.75 g/mol

- Key Difference : Bulky triisopropylsilyl (TIPS) group replaces TMS.

- Impact : Increased steric hindrance slows reaction kinetics but improves stability against hydrolysis .

((4-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane (Compound 2m)

Comparative Data Table

常见问题

Advanced Research Question

- Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with bulky ligands (e.g., XPhos) to sterically control coupling orientation .

- Temperature Modulation : Lower temperatures (0–25°C) reduce thermal isomerization of intermediates .

- Additives : Chiral amines or ionic liquids can induce asymmetry in prochiral systems .

How can researchers design derivatives of this compound for electronic materials applications?

Advanced Research Question

- Functionalization : Replace TMS with electron-withdrawing groups (e.g., -CF₃) via fluorinated aryl iodides to tune HOMO/LUMO levels .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to extend conjugation .

- Applications : Derivatives with extended π-systems (e.g., pyrene-based alkynes) show promise in organic semiconductors .

What safety protocols are critical when handling this compound?

Basic Research Question

- Toxicity : Follow GHS guidelines (H319: eye irritation; H335: respiratory sensitization). Use fume hoods and PPE .

- Air Sensitivity : Store under inert atmosphere (Ar/N₂) to prevent alkyne oxidation .

- Waste Management : Quench residual Pd/Cu catalysts with aqueous NH₄Cl before disposal .

How can unexpected byproducts in Sonogashira coupling be minimized?

Advanced Research Question

- Catalyst Purity : Use freshly distilled Pd(PPh₃)₂Cl₂ to avoid ligand degradation .

- Oxygen Exclusion : Rigorous degassing (freeze-pump-thaw cycles) prevents Glaser coupling (diyne formation) .

- Stoichiometry : Limit alkyne excess to <1.5 equiv to suppress homo-coupling .

What computational methods aid in predicting the electronic properties of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to simulate UV-Vis spectra and bandgap .

- QSAR Models : Correlate substituent effects (e.g., -SiMe₃ vs. -CF₃) with charge transport properties .

- InChI Key Analysis : Use standardized identifiers (e.g., InChI=1S/C12H12Si2...) for database mining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。